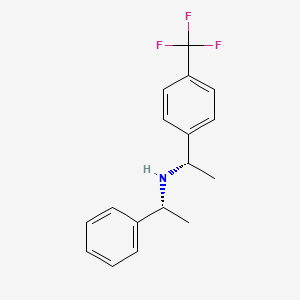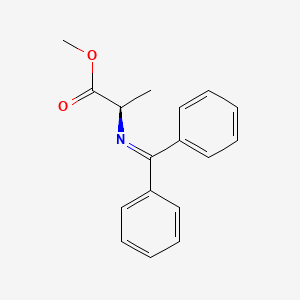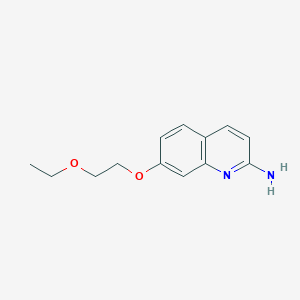
7-(2-Ethoxyethoxy)quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Ethoxyethoxy)quinolin-2-amine is a quinoline derivative with the molecular formula C13H16N2O2. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with an ethoxyethoxy group at the 7-position and an amine group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethoxyethoxy)quinolin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones, followed by functionalization of the quinoline core. For example, the Friedländer synthesis is a classical method that involves the condensation of aniline with a carbonyl compound, followed by cyclodehydration to form the quinoline ring .
Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethoxyethoxy group at the 7-position of the quinoline ring . These reactions typically require specific ligands and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Ethoxyethoxy)quinolin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position or 7-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base or catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
7-(2-Ethoxyethoxy)quinolin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-(2-Ethoxyethoxy)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
2-Aminoquinoline: A quinoline derivative with an amine group at the 2-position.
7-Ethoxyquinoline: A quinoline derivative with an ethoxy group at the 7-position.
Uniqueness
7-(2-Ethoxyethoxy)quinolin-2-amine is unique due to the presence of both an ethoxyethoxy group at the 7-position and an amine group at the 2-position. This combination of functional groups imparts specific chemical reactivity and biological activity to the compound, distinguishing it from other quinoline derivatives .
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
7-(2-ethoxyethoxy)quinolin-2-amine |
InChI |
InChI=1S/C13H16N2O2/c1-2-16-7-8-17-11-5-3-10-4-6-13(14)15-12(10)9-11/h3-6,9H,2,7-8H2,1H3,(H2,14,15) |
InChI-Schlüssel |
SHNCKVFTKGUDER-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC1=CC2=C(C=C1)C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine](/img/structure/B14117674.png)
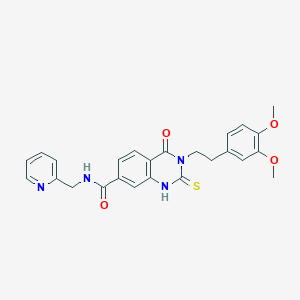
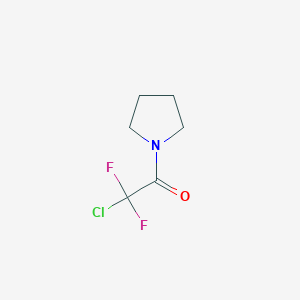
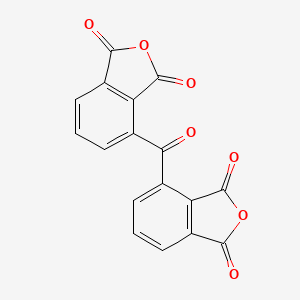
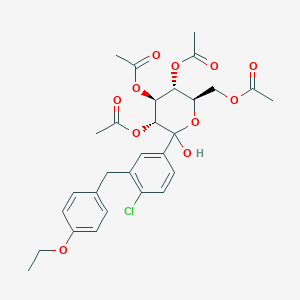

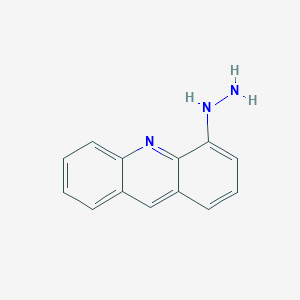
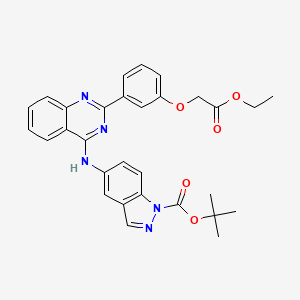


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol](/img/structure/B14117729.png)
